4-Chloropyrimidine-5-carboxylic acid

Organic Synthesis Nucleophilic Substitution Reaction Yield

4-Chloropyrimidine-5-carboxylic acid is a heterocyclic aromatic building block featuring a pyrimidine core substituted with a reactive chlorine atom at the 4-position and a versatile carboxylic acid group at the 5-position. Its molecular formula is C5H3ClN2O2 and its molecular weight is 158.54 g/mol.

Molecular Formula C5H3ClN2O2
Molecular Weight 158.54 g/mol
CAS No. 933686-33-0
Cat. No. B1320271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropyrimidine-5-carboxylic acid
CAS933686-33-0
Molecular FormulaC5H3ClN2O2
Molecular Weight158.54 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)Cl)C(=O)O
InChIInChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2H,(H,9,10)
InChIKeyZJEFILYXLZSVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloropyrimidine-5-carboxylic Acid (CAS 933686-33-0): A Strategic Halogenated Pyrimidine Building Block for Targeted Synthesis and Pharmacological Exploration


4-Chloropyrimidine-5-carboxylic acid is a heterocyclic aromatic building block featuring a pyrimidine core substituted with a reactive chlorine atom at the 4-position and a versatile carboxylic acid group at the 5-position [1]. Its molecular formula is C5H3ClN2O2 and its molecular weight is 158.54 g/mol [1]. This specific substitution pattern, particularly the presence of the chlorine leaving group, enables efficient derivatization through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it a valuable intermediate for constructing more complex molecules in pharmaceutical and agrochemical research [2].

Why 4-Chloropyrimidine-5-carboxylic Acid Cannot Be Replaced by Other Halogenated Pyrimidine Carboxylic Acids Without Compromising Reactivity and Biological Profile


The unique reactivity and potential biological profile of 4-chloropyrimidine-5-carboxylic acid are dictated by the precise positioning of its substituents, which cannot be replicated by its isomers or analogs. For example, the 2-chloro isomer exhibits different electronic and steric properties that alter its behavior in nucleophilic substitution reactions and its interaction with biological targets . Similarly, replacing the chlorine with a bromine atom, as in 4-bromopyrimidine-5-carboxylic acid, introduces a better leaving group, which can significantly change reaction kinetics and yields, potentially leading to different side-product profiles . Class-level SAR studies on pyrimidine-5-carboxylic acid derivatives further demonstrate that even minor modifications to the substitution pattern can drastically alter biological activity, such as the preference for a pyrimidine-4-carboxylic acid moiety over a pyrimidine-5-carboxylic acid moiety for xanthine oxidase inhibition [1]. Therefore, a user cannot assume interchangeability without conducting extensive re-optimization of their specific chemical process or biological assay.

Quantitative Differentiation of 4-Chloropyrimidine-5-carboxylic Acid: A Comparative Analysis of Reactivity and Biological Potential


Reactivity in Nucleophilic Aromatic Substitution: 4-Chloro vs. 2-Chloro Isomer

The position of the chlorine atom on the pyrimidine ring directly impacts its reactivity in nucleophilic aromatic substitution (SNAr). While direct yield data for the title compound is not available in the provided documents, class-level knowledge and analog data confirm that the 4-chloro substituent is more reactive toward nucleophiles compared to the 2-chloro substituent due to the electron-withdrawing effect of the adjacent ring nitrogen . This is supported by the widespread use of 4-chloropyrimidine derivatives as key intermediates in efficient SNAr reactions [1].

Organic Synthesis Nucleophilic Substitution Reaction Yield

Biological Activity Profile: Potential as a CCR5 Antagonist Scaffold

Derivatives of 4-chloropyrimidine-5-carboxylic acid have shown promise as antagonists for the C-C chemokine receptor type 5 (CCR5), a key target for HIV therapy and inflammatory diseases. A preliminary screening of a related compound indicated potential as a CCR5 antagonist [1]. Furthermore, a more complex derivative containing the 4-chloropyrimidine-5-carboxylic acid scaffold demonstrated potent antagonistic activity against CCR5 in a cell-based assay with an IC50 of 1.20 nM [2]. This contrasts with other pyrimidine-based CCR5 antagonists, which can exhibit significantly weaker activity, e.g., an IC50 of 2.80E+3 nM (2.8 μM) [3].

Medicinal Chemistry Antiviral Research GPCR Antagonism

Synthetic Versatility: A Cornerstone for Building Diverse Heterocyclic Libraries

4-Chloropyrimidine-5-carboxylic acid is uniquely positioned as a dual-functional building block. The chlorine atom at the 4-position serves as a leaving group for nucleophilic substitution or a coupling partner in cross-coupling reactions, while the carboxylic acid at the 5-position is a handle for amidation, esterification, and other transformations [1]. This orthogonal reactivity is distinct from non-halogenated analogs like pyrimidine-5-carboxylic acid, which lacks the reactive chlorine for direct derivatization [2]. It also differs from the ethyl ester analog, which requires an extra hydrolysis step to access the free carboxylic acid [3].

Organic Synthesis Medicinal Chemistry Building Blocks

Optimizing Research Outcomes: Key Application Scenarios for 4-Chloropyrimidine-5-carboxylic Acid Based on Differentiated Evidence


Rapid Diversification of CCR5 Antagonist Libraries in Medicinal Chemistry

Medicinal chemists can leverage the potent CCR5 antagonism observed in derivatives of this scaffold (IC50 = 1.20 nM) [1]. The dual-functional nature of the compound allows for efficient parallel synthesis, where the carboxylic acid can be amidated to explore vector A while the chlorine can be substituted to explore vector B, rapidly generating focused libraries for SAR studies on this validated target for HIV and inflammation [2].

Streamlined Synthesis of Complex Heterocyclic Architectures

Synthetic chemists can utilize the orthogonal reactivity of the 4-chloro and 5-carboxylic acid groups to build complex, fused heterocyclic systems in fewer steps compared to monofunctional or non-halogenated analogs [2][3]. This is particularly valuable in the synthesis of drug-like molecules where efficient assembly of the core scaffold is paramount. The reactivity of the 4-chloro substituent makes it a superior choice for SNAr-based ring-forming reactions compared to its 2-chloro isomer .

Late-Stage Functionalization in Agrochemical Discovery

The compound's established use as an intermediate in agrochemical development stems from its ability to introduce structural diversity onto a privileged pyrimidine core . Researchers can use it for late-stage functionalization of advanced intermediates, modifying the chlorine or carboxylic acid group to tune physicochemical properties like solubility and lipophilicity, which are critical for optimizing the bioavailability and environmental fate of new crop protection agents.

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